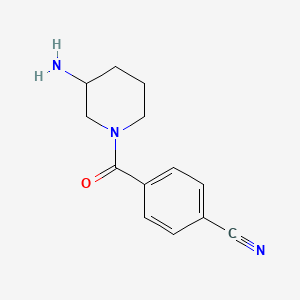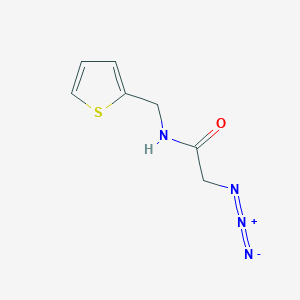
2-azido-N-(2-thienylmethyl)acetamide
説明
Molecular Structure Analysis
The molecular structure of “2-azido-N-(2-thienylmethyl)acetamide” consists of 7 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom.Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .科学的研究の応用
Chemical Synthesis and Glycosylation
Azido compounds are instrumental in the synthesis of complex molecules. For instance, the use of 2-azido-2-deoxythioglycosides has been demonstrated for β-glycosidic bond formation and oligosaccharide synthesis, showcasing their role in constructing glycoconjugates and glycoclusters with potential biological applications (K. Mong et al., 2012).
Herbicide Development
The synthesis of functionalized 3-(substituted amino)thieno[2,3-b]pyridines bearing azidoacetamide fragments has been explored, with some compounds exhibiting strong herbicide antidote properties. This illustrates the potential agricultural applications of azidoacetamide derivatives in enhancing crop protection (V. Dotsenko et al., 2019).
Medicinal Chemistry
In medicinal chemistry, azido groups are frequently used for the synthesis of various bioactive molecules. Although specific studies on 2-azido-N-(2-thienylmethyl)acetamide were not found, related research indicates the importance of azido derivatives in drug discovery. For example, azido compounds have been utilized for the synthesis of anticonvulsants and for exploring their mechanisms of action (A. Camerman et al., 2005).
Safe Synthesis Techniques
The safe generation and synthetic utilization of hydrazoic acid for the preparation of azido compounds in a continuous flow reactor highlights the advances in handling potentially hazardous azides. This methodology facilitates the safe and efficient synthesis of azido derivatives, including those used in pharmaceuticals and agrochemicals (Bernhard Gutmann et al., 2012).
作用機序
Target of Action
Azido compounds are known for their wide variety of applications in medicinal chemistry and molecular biology .
Mode of Action
Α-azido ketones, a class of compounds to which 2-azido-n-(2-thienylmethyl)acetamide belongs, are known to react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (i) catalyzed alkyne-azide 1,3-cycloaddition reaction .
Biochemical Pathways
Α-azido ketones are known to produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .
Result of Action
Molecules derived from α-azido ketones display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-hiv, antitumor activities and agrochemical applications .
生化学分析
Biochemical Properties
2-azido-N-(2-thienylmethyl)acetamide plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” These interactions are often facilitated by copper(I) catalysts, leading to the formation of stable triazole rings. The compound’s ability to form triazoles makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to the modulation of signaling cascades, potentially altering the expression of specific genes. Additionally, its impact on cellular metabolism can result in changes in energy production and utilization, affecting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This process, often catalyzed by copper(I), results in the formation of triazole rings, which can inhibit or activate enzymes, alter protein function, and influence gene expression. The compound’s azido group is highly reactive, allowing it to participate in various biochemical reactions that can modify the activity of target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cell death or organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s ability to participate in azide-alkyne cycloaddition reactions also plays a role in its metabolic processing, leading to the formation of triazole-containing metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can carry out its biochemical functions. The compound’s localization can affect its activity and function, as it needs to be in the right place to interact with its target biomolecules .
特性
IUPAC Name |
2-azido-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMLIVRCKHKKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



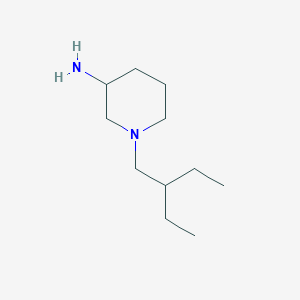
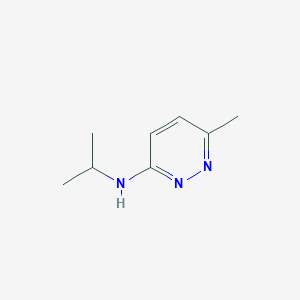



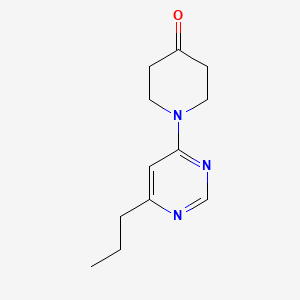
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)


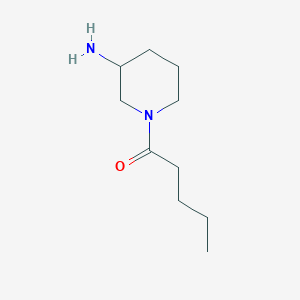
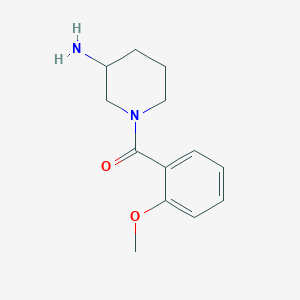
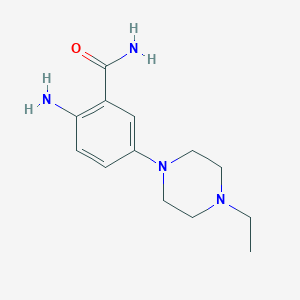
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)
